氰基甲酸乙酯

描述

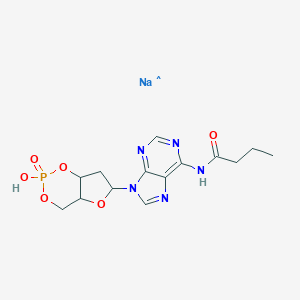

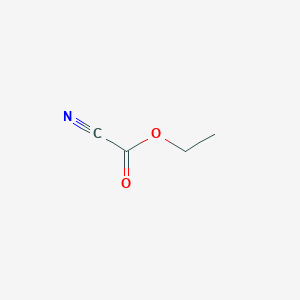

Ethyl cyanoformate (ECF) is an organic compound that is used in a variety of applications, ranging from pharmaceuticals to industrial processes. ECF is composed of a cyano group and an ethyl group, and is a colorless, volatile liquid. The compound is widely used in the synthesis of pharmaceuticals and other organic compounds due to its relatively low toxicity and low odor. ECF is also used in the production of industrial chemicals, such as ethylene glycol and ethylene oxide.

科学研究应用

活化烯烃的不对称氰化

氰基甲酸乙酯用于活化烯烃的不对称氰化。 该过程由Ti(IV)催化剂催化 . 反应机理涉及一个两步过程,其中C-C键构建之后是H-转移以生成氰化物加合物 .

羰基化合物的氰化

氰基甲酸乙酯可以用作羰基化合物氰化的氰化物来源。 该过程由4-二甲基氨基吡啶(DMAP)催化,在无金属和无溶剂条件下生成相应的氰醇碳酸酯 .

醛和2,2,2-三氟苯乙酮的氰化

氰基甲酸乙酯用于醛和2,2,2-三氟苯乙酮的氰化。 该过程由N-杂环卡宾(NHC)催化,生成相应的氰醇碳酸乙酯 .

氰化物对羰基化合物的亲核加成

叔胺的氧化氰化

由炔烃合成β-氰基取代的丙烯酸酯

N-取代氨基甲酸的制备

乙基-4-喹唑啉-2-羧酸酯的制备

作用机制

Target of Action

Ethyl cyanoformate is a general cyanating agent . It primarily targets activated olefins and carbonyl compounds . These targets play a crucial role in various organic reactions, serving as the foundation for the formation of complex organic molecules.

Mode of Action

The compound interacts with its targets through a process known as nucleophilic addition . In this process, a nucleophile (a molecule that donates an electron pair) adds to an electrophilic or polar unsaturated system to form a new covalent bond . In the case of ethyl cyanoformate, it acts as a cyanide source, adding a cyanide group to the target molecules .

Biochemical Pathways

Ethyl cyanoformate affects several biochemical pathways. It is used in the cyanation of activated olefins in the presence of a titanium catalyst . It also catalyzes carbonyl compounds to yield corresponding cyanohydrin carbonates under metal-free and solvent-free conditions . These reactions lead to the synthesis of β-cyano-substituted acrylates from alkynes , which are important intermediates in organic synthesis.

Result of Action

The primary result of ethyl cyanoformate’s action is the formation of new organic compounds through the addition of a cyanide group . This can lead to the synthesis of a wide range of organic compounds, including β-cyano-substituted acrylates . These compounds have various applications in the chemical industry.

Action Environment

The action of ethyl cyanoformate is influenced by several environmental factors. For instance, the presence of a titanium catalyst enhances the cyanation of activated olefins . Additionally, the compound’s reactivity can be influenced by the solvent used, with certain reactions occurring under metal-free and solvent-free conditions . It should be stored in a cool, dry place, away from oxidizing agents .

安全和危害

未来方向

The use of Ethyl cyanoformate in enantioselective Strecker reactions represents a key strategy for the effective synthesis of α-amino nitriles . Future research may focus on further optimizing this methodology, including exploring the use of different catalysts and additives, and developing procedures for catalyst recycling .

生化分析

Biochemical Properties

Ethyl cyanoformate plays a significant role in biochemical reactions, particularly in the cyanation of activated olefins and carbonyl compounds. It interacts with enzymes and proteins that facilitate these reactions. For instance, it can be used in the presence of a titanium catalyst to cyanate activated olefins . Additionally, it can catalyze the formation of cyanohydrin carbonates from carbonyl compounds in the presence of 4-dimethylaminopyridine (DMAP) . These interactions are crucial for the synthesis of various organic compounds, highlighting the importance of ethyl cyanoformate in biochemical processes.

Cellular Effects

Ethyl cyanoformate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by introducing cyanide groups into biomolecules, which can alter their activity and interactions. This compound can impact cell signaling pathways by modifying the structure of signaling molecules, thereby affecting their ability to bind to receptors and transmit signals. Additionally, ethyl cyanoformate can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes .

Molecular Mechanism

The molecular mechanism of ethyl cyanoformate involves its ability to act as a cyanating agent. It exerts its effects by binding to biomolecules and introducing cyanide groups into their structures. This can result in the inhibition or activation of enzymes, depending on the nature of the interaction. For example, ethyl cyanoformate can inhibit the activity of certain enzymes by binding to their active sites and blocking substrate access . Conversely, it can activate other enzymes by stabilizing their active conformations. These interactions can lead to changes in gene expression and cellular function, highlighting the complex molecular mechanisms of ethyl cyanoformate.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl cyanoformate can change over time due to its stability and degradation. This compound is known to be stable under certain conditions, but it can degrade over time when exposed to moisture or other reactive substances . Long-term studies have shown that ethyl cyanoformate can have lasting effects on cellular function, particularly in in vitro and in vivo settings. These effects can include changes in cell viability, proliferation, and differentiation, depending on the concentration and duration of exposure .

Dosage Effects in Animal Models

The effects of ethyl cyanoformate vary with different dosages in animal models. At low doses, this compound can be used to study its biochemical properties and interactions with biomolecules. At high doses, ethyl cyanoformate can exhibit toxic or adverse effects, including cellular damage and organ toxicity . Threshold effects have been observed in studies, indicating that there is a specific dosage range within which ethyl cyanoformate can exert its desired effects without causing significant harm to the organism .

Metabolic Pathways

Ethyl cyanoformate is involved in various metabolic pathways, particularly those related to cyanation reactionsThese interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . For example, ethyl cyanoformate can participate in the synthesis of β-cyano-substituted acrylates from alkynes, highlighting its role in metabolic pathways .

Transport and Distribution

Within cells and tissues, ethyl cyanoformate is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation within specific cellular compartments . For instance, ethyl cyanoformate can be transported into cells via specific transporters and then distributed to various organelles where it exerts its effects. This distribution is crucial for its biochemical activity and effectiveness in cellular processes .

Subcellular Localization

The subcellular localization of ethyl cyanoformate is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the cytoplasm, nucleus, or other organelles, depending on the nature of its interactions with cellular components . These localizations can influence its activity and function, as the presence of ethyl cyanoformate in specific subcellular regions can affect the biochemical reactions and processes occurring in those areas .

属性

IUPAC Name |

ethyl cyanoformate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2/c1-2-7-4(6)3-5/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSMGXWFHBSCQFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060771 | |

| Record name | Carbonocyanidic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Ethyl cyanoformate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14193 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

623-49-4 | |

| Record name | Ethyl cyanoformate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl cyanoformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl cyanoformate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65347 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbonocyanidic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonocyanidic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl cyanoformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.817 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL CYANOFORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I56GWI2QQ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular structure of ethyl cyanoformate?

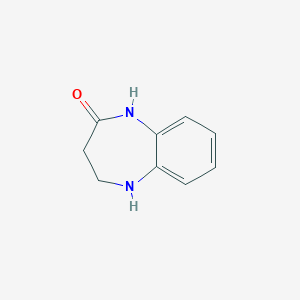

A1: Ethyl cyanoformate features a carbonyl group (C=O) linked to both an ethoxy group (–OCH2CH3) and a cyano group (–C≡N).

Q2: What are the molecular formula and weight of ethyl cyanoformate?

A2: Its molecular formula is C4H5NO2 and its molecular weight is 99.09 g/mol.

Q3: What spectroscopic techniques are commonly used to characterize ethyl cyanoformate?

A3: Researchers utilize techniques like infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) to confirm the structure and purity of ethyl cyanoformate. []

Q4: Does ethyl cyanoformate exhibit conformational isomerism?

A4: Yes, ethyl cyanoformate exhibits syn-anti and syn-gauche conformational isomers due to rotation around the O-ethyl bond. The relative energy and interconversion barrier of these conformers have been investigated using low-resolution microwave spectroscopy and computational methods. [, ]

Q5: What are the primary synthetic applications of ethyl cyanoformate?

A5: Ethyl cyanoformate serves as a versatile reagent in organic synthesis, particularly in cyanation reactions, cycloadditions (like [2 + 2 + 2] and [3+2] cycloadditions), and multi-component reactions. [, , , , , ]

Q6: How is ethyl cyanoformate used in cyanation reactions?

A6: It acts as a cyanide source in the synthesis of various nitrogen-containing compounds. For instance, it facilitates the cyanation of aldehydes, ketones, imines (Strecker reaction), and tertiary amines. [, , , , , , , , , ]

Q7: Can you elaborate on the use of ethyl cyanoformate in the Strecker reaction?

A7: Ethyl cyanoformate has emerged as an alternative to traditional cyanide sources like trimethylsilyl cyanide (TMSCN) in the Strecker reaction. It allows for the synthesis of α-amino nitriles, valuable building blocks for pharmaceuticals and natural products, from aldimines and ketimines. [, , , , ]

Q8: Are there any examples of asymmetric catalysis using ethyl cyanoformate?

A8: Yes, researchers have successfully employed ethyl cyanoformate in asymmetric catalytic reactions, such as asymmetric cyanoformylation of aldehydes, asymmetric cyanation of activated olefins, and asymmetric Strecker reactions. These reactions utilize chiral catalysts, often based on titanium, yttrium, or cinchona alkaloids, to achieve high enantioselectivity in the formation of chiral cyanohydrins and α-amino nitriles. [, , , , , ]

Q9: What are the advantages of using ethyl cyanoformate as a cyanide source compared to other reagents like TMSCN?

A9: Ethyl cyanoformate is considered a safer and more convenient cyanide source compared to TMSCN, which is highly toxic. Additionally, it is often a more cost-effective reagent. [, , ]

Q10: How does ethyl cyanoformate participate in [2 + 2 + 2] cycloaddition reactions?

A10: In the presence of suitable catalysts, typically ruthenium complexes like Cp*RuCl(cod), ethyl cyanoformate participates in [2 + 2 + 2] cycloaddition reactions with α,ω-diynes. These reactions offer a route to valuable heterocyclic compounds, particularly pyridines and pyridones, with good regioselectivity. [, ]

Q11: Have computational methods been employed to study reactions involving ethyl cyanoformate?

A11: Yes, density functional theory (DFT) calculations have been used to investigate the mechanisms of reactions like the ruthenium-catalyzed [2 + 2 + 2] cycloaddition of ethyl cyanoformate with diynes. These studies help in understanding regioselectivity and the role of the catalyst. [, ]

Q12: Are there any theoretical studies on the asymmetric induction observed in catalytic reactions of ethyl cyanoformate?

A12: Yes, computational studies have explored the origin of enantioselectivity in reactions like the asymmetric cyanation of activated olefins catalyzed by titanium complexes. These investigations often involve exploring transition state structures and analyzing factors like steric repulsions and non-covalent interactions that contribute to the observed stereoselectivity. []

Q13: Are there strategies to improve the stability or handling of ethyl cyanoformate?

A13: While specific strategies to enhance the inherent stability of ethyl cyanoformate are not extensively documented in the provided research, general good laboratory practices, such as storage under cool and dry conditions, are recommended.

Q14: What safety precautions should be taken when handling ethyl cyanoformate?

A16: Ethyl cyanoformate should be handled with care as it can release toxic hydrogen cyanide (HCN) upon decomposition or reaction with water. Proper ventilation and personal protective equipment, including gloves and eye protection, are essential. []

Q15: Is there information available regarding the environmental impact or degradation of ethyl cyanoformate?

A15: The provided research articles do not delve into the environmental fate or ecotoxicological profile of ethyl cyanoformate.

Q16: Has ethyl cyanoformate been used in the development of any specific pharmaceutical agents or drug candidates?

A18: While the provided literature doesn't explicitly mention specific drug molecules derived from ethyl cyanoformate, its application in synthesizing chiral building blocks like cyanohydrins and α-amino nitriles is highly relevant to the development of pharmaceuticals and other bioactive molecules. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6-Dihydro-4-oxo-4H-thieno[2,3-B]thiine-2-sulfonamide 7,7-dioxide](/img/structure/B22993.png)

![5,7-Dimethylfuro[2,3-c]pyridine](/img/structure/B23001.png)

![3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B23003.png)

![1-[(1R,2R)-2-Methoxycyclopropyl]ethanone](/img/structure/B23011.png)

![Ethyl 2-[2-(azocan-1-yl)ethylcarbamoyl]-2-phenylbutanoate](/img/structure/B23015.png)